molecular formula C15H9FO3 B2843288 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one CAS No. 549501-15-7

3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one

Cat. No. B2843288
CAS RN: 549501-15-7
M. Wt: 256.232
InChI Key: XXDAXGKPCUCYLG-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one” belongs to the class of organic compounds known as chromenones. Chromenones are compounds containing a chromene moiety (a benzopyran ring system) bearing a ketone group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromenone core, a phenyl ring substituted with a fluorine atom at the 4-position, and a hydroxy group at the 7-position of the chromenone ring. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The fluorophenyl group might undergo electrophilic aromatic substitution reactions, while the chromenone core might participate in nucleophilic addition reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom might increase its lipophilicity, while the hydroxy and carbonyl groups might contribute to its polarity .

Scientific Research Applications

Catalytic Properties in Organic Synthesis

3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one and its analogues have been used in catalytic processes in organic synthesis. For example, polystyrene-supported TBD catalysts have been developed for the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is crucial for synthesizing Warfarin and its analogues, demonstrating the compound's role in creating medically significant substances (Alonzi et al., 2014).

Study of Crystal Structures and Physico-Chemical Properties

The compound has been synthesized and analyzed for its crystal structure and physico-chemical properties. Such studies are vital for understanding the compound's potential applications in various fields, including materials science and pharmaceuticals (Elenkova et al., 2014).

Use in Fluorescence Probes and Molecular Biology

Its derivatives have been explored for their fluorescence properties, making them potential candidates for use as fluorescent probes in molecular biology and medicine. These properties are essential for applications like tracking and imaging in biological systems (Deligeorgiev et al., 2008).

Role in Biomedical Applications

Research has also focused on the synthesis of specific enantiomers of related compounds, such as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, for their potential effects on tumor cell lines. This highlights the compound's relevance in developing targeted cancer therapies (Yin et al., 2013).

Potential in Environmental and Bio-imaging Applications

The compound and its derivatives are being investigated for environmental and bio-imaging applications. For instance, a fluorescent probe based on this compound has been developed for Zn2+ detection, demonstrating its utility in environmental monitoring and safety inspection (Hu et al., 2014).

Antimicrobial and Analgesic Activities

There is ongoing research into the antimicrobial and analgesic activities of novel derivatives of 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones, indicating potential applications in developing new antibacterial and pain-relief medications (Rajesha et al., 2011).

Safety and Hazards

As with any chemical compound, handling “3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use this compound only in well-ventilated areas .

Future Directions

The study of chromenone derivatives is a promising area of research in medicinal chemistry due to their diverse biological activities. Future research could involve the synthesis of various “3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one” derivatives and evaluation of their biological activities .

properties

IUPAC Name

3-(4-fluorophenyl)-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO3/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDAXGKPCUCYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one

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